molecular formula C11H4Cl3N3 B13082182 5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile

5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B13082182
M. Wt: 284.5 g/mol
InChI Key: KEDWZKANMWFSAB-UHFFFAOYSA-N
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Description

5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,3,5-trichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine-4-carboxylic acid derivatives.

    Reduction: Formation of pyrimidine-4-amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where overactive EGFR signaling is a common feature.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C11H4Cl3N3

Molecular Weight

284.5 g/mol

IUPAC Name

5-(2,3,5-trichlorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H4Cl3N3/c12-6-1-7(11(14)9(13)2-6)8-4-16-5-17-10(8)3-15/h1-2,4-5H

InChI Key

KEDWZKANMWFSAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CN=CN=C2C#N)Cl)Cl)Cl

Origin of Product

United States

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